Everolimus O-Silyl Impurity is a compound related to everolimus, a well-known drug used primarily in oncology and organ transplantation. This impurity arises during the synthesis of everolimus, which is derived from sirolimus, a natural product with immunosuppressive properties. Everolimus is classified as an mTOR (mammalian target of rapamycin) inhibitor, playing a crucial role in the regulation of cell growth and proliferation.
The primary source of everolimus O-Silyl Impurity is the synthetic pathways used to produce everolimus. These pathways often involve the reaction of sirolimus with various silyl derivatives, which can lead to the formation of impurities due to incomplete reactions or side reactions that occur during synthesis .
Everolimus O-Silyl Impurity falls under the category of pharmaceutical impurities. It is a byproduct that can affect the purity and efficacy of the final pharmaceutical product. Understanding its formation and characteristics is essential for quality control in pharmaceutical manufacturing.
The synthesis of everolimus typically involves several steps, including:
The molecular structure of everolimus O-Silyl Impurity can be inferred from its relation to everolimus. It contains a silyl group attached to the ether oxygen, which differentiates it from pure everolimus.
Everolimus O-Silyl Impurity can participate in various chemical reactions typical of silyl compounds:
These reactions are significant because they may affect the stability and activity of everolimus when present as an impurity in pharmaceutical formulations.
Everolimus functions primarily as an inhibitor of mTOR, which is involved in cell signaling pathways that regulate growth and metabolism. While everolimus O-Silyl Impurity does not have a documented mechanism of action distinct from everolimus, its presence may influence the pharmacokinetics and pharmacodynamics of the drug.
Studies have shown that everolimus effectively inhibits mTORC1 signaling pathways without significantly affecting mTORC2 pathways. This selective inhibition is crucial for its therapeutic effects in cancer treatment and organ transplant rejection .
Everolimus O-Silyl Impurity primarily serves as an intermediate or byproduct in the synthesis of everolimus. Understanding its properties and behavior can aid in:
Everolimus O-Silyl Impurity, systematically named 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin or 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin, has the molecular formula C₅₉H₉₇NO₁₄Si and a molecular weight of 1072.52 g/mol [1] [4]. Structurally, it is the tert-butyldimethylsilyl (TBDMS)-protected intermediate of everolimus, where the TBDMS group shields the 42-hydroxyethyl functionality of the everolimus precursor. This modification occurs at the same molecular position where everolimus features a terminal hydroxyl group [2] [8].
Table 1: Key Chemical Characteristics of Everolimus O-Silyl Impurity
Characteristic | Specification | Reference |
---|---|---|
CAS Registry Number | 159351-68-5 | [1] |
Molecular Formula | C₅₉H₉₇NO₁₄Si | [4] |
Molecular Weight | 1072.52 g/mol | [1] |
Systematic Name | 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin | [4] |
Appearance | White to Off-White Solid | [1] |
Melting Point | >93 °C | [1] |
Purity (Reference Standard) | >95% | [4] |
Everolimus O-Silyl Impurity is intrinsically linked to the synthetic route of everolimus. Its formation and subsequent removal are pivotal steps in the manufacturing process.
Table 2: Role of O-Silyl Impurity in Everolimus Synthesis
Synthetic Stage | Key Process Details | Impact on O-Silyl Impurity |
---|---|---|
Reagent Formation | Synthesis of 2-(TBDMS-oxy)ethyl triflate from TBDMS-oxyethanol and triflic anhydride/base. | Unstable reagent; decomposition risks generating impurities. |
Coupling Reaction | Reaction of Sirolimus with 2-(TBDMS-oxy)ethyl triflate (e.g., in toluene/DCM, with base/activator). | Directly forms O-Silyl Impurity as the key intermediate. |
Deprotection | Acidic hydrolysis (e.g., aqueous HCl) of the TBDMS ether. | Converts O-Silyl Impurity into Everolimus; incomplete reaction leaves residue. |
Purification | Chromatography and/or crystallization steps post-deprotection. | Critical for removing residual O-Silyl Impurity and other process contaminants. |
As a defined process-related impurity, Everolimus O-Silyl Impurity (CAS 159351-68-5) is subject to stringent regulatory controls within pharmacopeial frameworks (e.g., USP, EP) and ICH guidelines (Q3A(R2), Q3B(R2)).
Table 3: Analytical Monitoring and Regulatory Control of O-Silyl Impurity
Aspect | Regulatory/Control Consideration | Supporting Evidence/Technique |
---|---|---|
Classification | Identified Process-Related Impurity | Synthesis pathway knowledge [2] [8] |
Typical Control Level | ≤ Identification Threshold (e.g., ≤0.10-0.15%) per ICH Q3A | ICH Guidelines; Batch analysis data [3] |
Primary Analytical Method | Reversed-Phase HPLC | C18 column, Acetate buffer:ACN (50:50), 280 nm [3] |
Stability Profile | Not a major degradation product (Stable under thermal, photolytic, neutral, alkaline stress) | Forced Degradation Studies [3] [6] |
Reference Standard | Commercially available (Purity >95%) | BOC Sciences, TLC Pharma Labs [1] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7